molecular formula C18H29NO7 B5075568 2-[Methyl-[2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid

2-[Methyl-[2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid

Cat. No.: B5075568
M. Wt: 371.4 g/mol
InChI Key: WBGBWYRUAUTACT-UHFFFAOYSA-N
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Description

2-[Methyl-[2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl]amino]ethanol; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-[2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl]amino]ethanol; oxalic acid typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Etherification: The initial step involves the etherification of 2,3,6-trimethylphenol with ethylene oxide to form 2-(2,3,6-trimethylphenoxy)ethanol.

    Amination: The next step is the amination of the intermediate with methylamine to produce 2-[Methyl-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl]amine.

    Ethanol Addition: Finally, the addition of ethanol to the amine intermediate results in the formation of 2-[Methyl-[2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl]amino]ethanol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-[2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl]amino]ethanol; oxalic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[Methyl-[2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl]amino]ethanol; oxalic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Methyl-[2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl]amino]ethanol; oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[Methyl-[2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl]amino]ethanol; oxalic acid include:

  • 2-[2-(2-Butoxyethoxy)ethoxy]ethyl acetate
  • **2

Properties

IUPAC Name

2-[methyl-[2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3.C2H2O4/c1-13-5-6-14(2)16(15(13)3)20-12-11-19-10-8-17(4)7-9-18;3-1(4)2(5)6/h5-6,18H,7-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGBWYRUAUTACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCCOCCN(C)CCO)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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